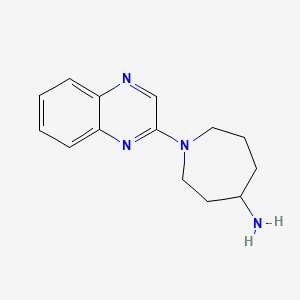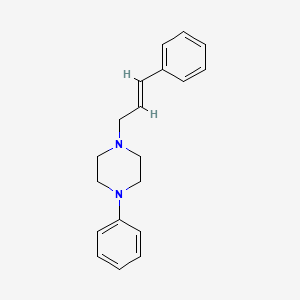![molecular formula C17H18N4O3 B5351926 1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5351926.png)
1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione, also known as CPT, is a synthetic compound that belongs to the family of purine analogs. It has been extensively studied for its potential applications in the field of cancer research, due to its ability to inhibit the growth of cancer cells.
Applications De Recherche Scientifique
1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting DNA topoisomerase I, an enzyme that is essential for DNA replication. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and Alzheimer's disease.
Mécanisme D'action
1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione works by inhibiting DNA topoisomerase I, an enzyme that is essential for DNA replication. By inhibiting this enzyme, this compound prevents the replication of cancer cells, leading to their death. This compound has also been shown to induce apoptosis, a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of other diseases such as rheumatoid arthritis and Alzheimer's disease. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. However, this compound is also known to have low solubility, which can make it difficult to work with in some experiments. Additionally, this compound has been shown to have cytotoxic effects, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of interest is the development of new analogs of this compound that have improved solubility and lower toxicity. Additionally, there is ongoing research on the potential use of this compound in combination with other drugs for the treatment of cancer.
Méthodes De Synthèse
The synthesis of 1,3,7-trimethyl-8-[(3-phenyl-2-propen-1-yl)oxy]-3,7-dihydro-1H-purine-2,6-dione involves a multi-step process that starts with the reaction of 2,4,6-trimethylpyridine with ethyl acetoacetate to form 2,4,6-trimethylpyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 2,4,6-trimethylpyridine-3-carboxylic acid hydrazide. The final step involves the reaction of the hydrazide with 3-phenyl-2-propen-1-ol and triethylamine in the presence of acetic anhydride to form this compound.
Propriétés
IUPAC Name |
1,3,7-trimethyl-8-[(E)-3-phenylprop-2-enoxy]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-19-13-14(20(2)17(23)21(3)15(13)22)18-16(19)24-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXJBGUIGGOJQE-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1OCC=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(N=C1OC/C=C/C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5351865.png)

![ethyl 1-[2-(4-chloro-3-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5351867.png)
![N-methyl-1-propyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5351869.png)
![4-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-N-methyl-4-oxobutanamide](/img/structure/B5351879.png)

![N-[2-methoxy-5-(trifluoromethyl)phenyl]-3-nitro-4-(2,2,3,3-tetrafluoropropoxy)benzamide](/img/structure/B5351885.png)

![S-(2-anilino-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate](/img/structure/B5351904.png)

![4-chloro-2-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B5351932.png)
![ethyl 5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5351933.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-4-bromobenzamide](/img/structure/B5351939.png)
![2-({5-[1-(4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5351942.png)